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Compound of Interest

Compound Name: Fimaporfin

Cat. No.: B607454

Fimaporfin, also known by its chemical designation TPCS2a, is a potent second-generation
photosensitizer pivotal to the drug delivery platform known as Photochemical Internalization
(PCI). This technology aims to enhance the intracellular delivery and efficacy of therapeutic
agents that are otherwise sequestered and degraded within endo-lysosomal vesicles. This
guide provides a detailed overview of Fimaporfin's chemical structure, physicochemical
properties, and the experimental basis for its mechanism of action, tailored for researchers and
drug development professionals.

Chemical Structure and Isomerism

Fimaporfin is a synthetic, amphiphilic, and anionic chlorin-based photosensitizer.[1] It is not a
single chemical entity but a defined mixture of three distinct benzenesulfonic acid positional
isomers: Fimaporfin A, Fimaporfin B, and Fimaporfin C.[2] The core structure is a
disulfonated tetraphenyl chlorin, which is derived from the reduction of a corresponding
porphyrin.[3]

The isomerism arises from the specific location of the reduced double bond within one of the
four pyrrole rings of the macrocycle, a defining feature of chlorins compared to porphyrins. The
IUPAC name for the parent structure defines these locations as 7,8-dihydro, 12,13-dihydro, or
17,18-dihydro positions.[2] The standard pharmaceutical formulation of Fimaporfin contains
these isomers in a consistent ratio.[3]

Key Structural Identifiers:
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e Chemical Name: 4,4'-(15,20-diphenyl-7,8(or 12,13 or 17,18)-dihydro-21H,23H-porphine-
5,10-diyl)bisbenzenesulfonic acid, mixture of three isomers A, B and C.

e IUPAC Name (Isomer A): 4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-
tetrahydroporphyrin-5-ylJbenzenesulfonic acid.

e Molecular Formula: C44H32N406S>.

e Synonyms: TPCS2a, Disulfonated tetraphenyl chlorin.

Figure 1. Representative chemical structure of Fimaporfin Isomer A (TPCS2a). The other
isomers in the mixture differ in the position of the reduced double bond in the chlorin
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macrocycle. Source: PubChem CID 44177671.

Physicochemical and Photodynamic Properties

The efficacy of Fimaporfin as a photosensitizer is dictated by its physicochemical and
photophysical characteristics. Its amphiphilic nature allows it to associate with cellular
membranes, particularly the endo-lysosomal membranes, which is critical for the PCI
mechanism. Key quantitative data are summarized below.

Property Value Reference(s)
Molecular Weight 776.9 g/mol
Exact Mass 776.17632710 Da

Absorption Maximum (Q-band)

652 nm

Singlet Oxygen Quantum Yield

0.62 (in deuterated methanol)

Distribution Coefficient (logD)

-0.4 (in 1-octanol/water)

lonization Constant (pKa)

3.9 (for imino nitrogens)

A:B:C ratio of 25:50:25 (<4%

Isomer Composition ) o
inter-batch variation)

Mechanism of Action: Photochemical Internalization
(PCI)

Fimaporfin is the key enabling agent for Photochemical Internalization, a light-triggered drug
delivery technology. The process overcomes a major hurdle in drug delivery: the endosomal
escape of therapeutic molecules.

The mechanism proceeds through several distinct steps:

o Co-administration and Uptake: Fimaporfin is administered along with a therapeutic agent.
Due to its amphiphilic properties, Fimaporfin inserts into the plasma membrane of target
cells. Both Fimaporfin and the therapeutic agent are subsequently taken into the cell via
endocytosis, becoming co-localized within the same endo-lysosomal vesicles.
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Light Activation: The target tissue is illuminated with light of a specific wavelength (e.g., 652
nm), which corresponds to the absorption maximum of Fimaporfin.

ROS Generation: Upon absorbing a photon, the Fimaporfin molecule transitions to an
excited triplet state. Through a Type Il photochemical process, it transfers energy to
molecular oxygen (0Oz), generating highly reactive singlet oxygen (*Oz).

Membrane Disruption: Singlet oxygen has a very short lifetime and a limited radius of action
(10-20 nm). This ensures that its cytotoxic effects are highly localized to the endo-lysosomal
membrane where Fimaporfin resides. The singlet oxygen induces lipid peroxidation and
protein damage, rupturing the vesicle membrane.

Cytosolic Release: The disruption of the vesicle membrane allows the entrapped therapeutic
agent to escape into the cell's cytosol, where it can then reach its intracellular target (e.g.,
the nucleus, ribosomes) and exert its biological effect. Without this step, the agent would be
degraded by lysosomal enzymes.
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Figure 2. Workflow of the Photochemical Internalization (PCI) mechanism.

Experimental Protocols
Synthesis of Fimaporfin (TPCS2a)

The synthesis of Fimaporfin is achieved via the chemical reduction of its porphyrin analogue,
disulfonated tetraphenyl porphine (TPPS2a). The most common method is a di-imide reduction.

General Protocol: Di-imide Reduction of TPPS2a

o Starting Material: Disulfonated tetraphenyl porphine (TPPS2a).
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e Reducing Agent: Di-imide (N2H2) is generated in situ, typically from the oxidation of
hydrazine (e.g., with hydrogen peroxide or air) or the thermal decomposition of
azodicarboxylate.

Reaction: The di-imide selectively reduces one of the exocyclic double bonds on a pyrrole
ring of the porphyrin macrocycle, converting it into a chlorin.

Purification: The resulting mixture, containing the Fimaporfin isomers (TPCS2a), unreacted
starting material, and byproducts, is purified using chromatographic techniques, such as
High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%) and verify
the isomeric ratio.

In Vitro PCI Protocol for Cytotoxicity Assessment

The following protocol is adapted from studies evaluating Fimaporfin-PCI with the

chemotherapeutic agent Bleomycin in head and neck squamous cell carcinoma (HNSCC) cells.

1. Cell Culture and Seeding:

Cell Line: UT-SCC-5 (HNSCC cell line).

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal
calf serum, sodium pyruvate, antibiotics, and non-essential amino acids.

Seeding: Cells are seeded in appropriate culture vessels (e.g., 35 mm petri dishes) at a
density of 4 x 10% cells/mL and allowed to adhere for 24 hours.

. Incubation with Fimaporfin and Therapeutic Agent:

A stock solution of Fimaporfin is diluted in the culture medium to final concentrations
ranging from 0.1 to 0.2 pug/mL.

The medium on the cells is replaced with the Fimaporfin-containing medium, and the cells
are incubated for 18 hours in standard incubator conditions (37 °C, 5% CO2), protected from
light.

Following Fimaporfin incubation, the therapeutic agent (e.g., Bleomycin) is added and co-
incubated for a defined period (e.g., 4 hours).
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. Irradiation:

After incubation, cells are washed twice with phosphate-buffered saline (DPBS) to remove
unbound agents and fresh culture medium is added.

The cells are then exposed to a light source with a wavelength of 650 nm.

Light energy doses are varied (e.g., 0.3 J/cm?2 to 0.6 J/cm?) to determine dose-dependent
effects. Control groups include cells treated with Fimaporfin but not irradiated ("dark
toxicity") and cells treated with the therapeutic agent alone.

. Assessment of Cytotoxicity:

MTT Assay (Short-term viability): Performed 48 hours post-irradiation to assess metabolic
activity as an indicator of cell viability.

Colony Forming Assay (CFA) (Long-term survival): Performed 12 days post-irradiation to
assess the long-term reproductive capacity and survival of the cells. Surviving cells form
colonies, which are fixed, stained, and counted.
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Figure 3. Experimental workflow for an in vitro PCI cytotoxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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